Ethyl 3-(4-fluorophenyl)propiolate
Overview
Description
Ethyl 3-(4-fluorophenyl)propiolate is a chemical compound with the CAS Number: 1736-31-8 and a molecular weight of 192.19 . It is a pale-yellow to yellow-brown solid . The IUPAC name for this compound is ethyl 3-(4-fluorophenyl)-2-propynoate .
Molecular Structure Analysis
The Inchi Code for Ethyl 3-(4-fluorophenyl)propiolate is1S/C11H9FO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,2H2,1H3
. This code provides a unique identifier for the molecular structure of the compound. Physical And Chemical Properties Analysis
Ethyl 3-(4-fluorophenyl)propiolate is a pale-yellow to yellow-brown solid . It has a molecular weight of 192.19 . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications
Synthesis and Characterization
- Domino Reaction Synthesis : Ethyl 3-(4-fluorophenyl)propiolate has been used in a novel synthesis of Hantzsch-type N-substituted 1,4-dihydropyridines, which shows potential in further transformations and fluorescence applications (Cui, Wang, Lin, & Wang, 2007).
- Formation of Benzodioxines and Benzoxazinones : It is involved in the synthesis of benzodioxin and benzoxazinone derivatives, illustrating its versatility in creating diverse organic compounds (Yavari, Souri, Sirouspour, & Djahaniani, 2006).
- Crystal Structure Analysis : The molecular structure of compounds containing Ethyl 3-(4-fluorophenyl)propiolate has been studied, providing insights into their planarity and configurations (Kang, 2011).
Biological and Pharmaceutical Applications
- Anti-Cancer Properties : A derivative of Ethyl 3-(4-fluorophenyl)propiolate showed potent cytotoxic activity against various cancer cell lines and inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, indicating potential as an anti-cancer agent (Riadi et al., 2021).
- Antibacterial and Antioxidant Activity : Synthesized compounds with Ethyl 3-(4-fluorophenyl)propiolate showed remarkable anti-TB activity and superior antimicrobial properties, along with antioxidant potential (S.V, Bhat, K, & S.K., 2019).
Chemical Analysis
- Derivatization of Thiols in Wine Analysis : Ethyl 3-(4-fluorophenyl)propiolate has been utilized as a derivatizing agent for the quantification of varietal thiols in wine, showcasing its application in analytical chemistry (Herbst-Johnstone et al., 2013).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H320, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Ethyl 3-(4-fluorophenyl)propiolate is a complex organic compound with the molecular formula C11H9FO2 . .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can include pH, temperature, and the presence of other compounds or enzymes .
properties
IUPAC Name |
ethyl 3-(4-fluorophenyl)prop-2-ynoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APRILKFBGZRBKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CC1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90476058 | |
Record name | ETHYL 3-(4-FLUOROPHENYL)PROPIOLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90476058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-fluorophenyl)propiolate | |
CAS RN |
1736-31-8 | |
Record name | ETHYL 3-(4-FLUOROPHENYL)PROPIOLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90476058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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